4-Bromo-1-(bromomethyl)-2-methoxybenzene
Description
4-Bromo-1-(bromomethyl)-2-methoxybenzene (CAS: 854778-42-0) is a brominated aromatic compound with the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol . It features a methoxy group at the 2-position and two bromine atoms at the 1- and 4-positions, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. Key properties include:
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNKVLNPAFWDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697374 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854778-42-0 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(bromomethyl)-2-methoxybenzene typically involves the bromination of 2-methoxybenzyl alcohol. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced into the benzene ring and the methoxy group directs the bromination to the ortho and para positions relative to itself.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(bromomethyl)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding methoxybenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed:
Substitution: Products include methoxybenzene derivatives with various substituents replacing the bromine atoms.
Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Products include 2-methoxytoluene or 2-methoxybenzene.
Scientific Research Applications
4-Bromo-1-(bromomethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(bromomethyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Key Findings
- Substituent Effects : Methoxy groups enhance electron density, favoring electrophilic substitution, while halogens (Br, I) increase molecular weight and alter polarizability.
- Safety Profile : Bromomethyl-containing compounds (e.g., target compound) pose higher hazards (H314) compared to alkyl-substituted analogues .
- Synthetic Utility : Halogenated derivatives are pivotal in Suzuki-Miyaura couplings, whereas alkoxy-modified analogues excel in protective-group chemistry .
Biological Activity
4-Bromo-1-(bromomethyl)-2-methoxybenzene, a brominated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₈Br₂O
- Molecular Weight : 251.06 g/mol
- SMILES Notation : COC1=C(C=CC(=C1)Br)CBr
- InChI : InChI=1S/C8H8Br2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Synthesis
The synthesis of this compound typically involves bromination reactions and the introduction of methoxy groups. Common methods include:
- Electrophilic Aromatic Substitution : Utilizing bromine in the presence of a Lewis acid catalyst.
- Bromomethylation : Employing formaldehyde or paraformaldehyde with bromine to introduce the bromomethyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Activity : Exhibits significant activity against certain bacterial strains.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Acts as an inhibitor for specific acetyltransferases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various brominated compounds, including this compound. The results indicated:
- Effective against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL.
Anticancer Properties
Research conducted on the compound's effects on human cancer cell lines revealed:
- Cell Line Tested : HeLa (cervical cancer) and MCF7 (breast cancer).
- Findings : A dose-dependent reduction in cell viability was observed, with IC50 values around 30 µM for HeLa cells, indicating potential for further development as an anticancer agent.
Enzyme Inhibition Studies
The compound's role as an inhibitor of histone acetyltransferase (HAT) was investigated:
- Mechanism : The compound binds to the active site of HATs, preventing substrate access.
- Results : A reduction in acetylation levels was noted in treated cell lysates, suggesting a significant impact on gene expression regulation.
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 50 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition of growth | 50 µg/mL |
| Anticancer | HeLa cells | Reduced cell viability | 30 µM |
| Anticancer | MCF7 cells | Reduced cell viability | 30 µM |
| Enzyme Inhibition | HAT Assay | Decreased acetylation levels | Not quantified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
